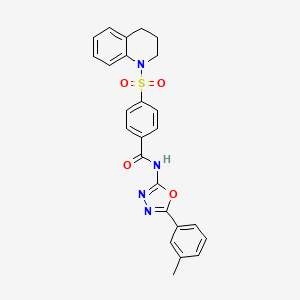
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide is an intriguing compound combining multiple functional groups, making it significant for various applications in scientific research. The unique structural components of the molecule contribute to its versatility and effectiveness in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step synthetic routes:
Formation of the 3,4-Dihydroquinolin-1(2H)-yl Sulfonyl Chloride: This may involve the reaction of 3,4-dihydroquinolin with a sulfonyl chloride under basic conditions.
Benzamide Derivative Synthesis: The benzamide moiety is usually synthesized through amide bond formation, starting from an appropriate carboxylic acid and amine.
Coupling to Form the Final Compound: The final step involves coupling the two synthesized fragments (the sulfonylated quinoline and the oxadiazole-based benzamide) using a suitable coupling reagent.
Industrial Production Methods
In an industrial setting, production methods may be optimized for scale, utilizing continuous flow chemistry techniques for greater efficiency, selectivity, and safety. High-throughput screening methods can identify the most effective reaction conditions and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially affecting the quinoline or benzamide moieties.
Reduction: Specific reduction conditions can target the oxadiazole ring or the sulfonyl group.
Substitution: Both nucleophilic and electrophilic substitutions are possible, particularly on the benzamide and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents for nucleophilic substitution, or strong bases/acids for electrophilic substitution.
Major Products Formed
Oxidation: Modified quinoline or benzamide derivatives with altered oxidation states.
Reduction: Reduced forms of the oxadiazole or quinoline rings.
Substitution: Varied functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
This compound's multifaceted structure lends itself to various research applications:
Chemistry: Used as a building block in synthetic organic chemistry for creating more complex molecules.
Biology: Investigated for its potential as a biological probe to study protein interactions or cellular processes.
Medicine: Explored as a lead compound in drug discovery for its potential pharmacological activities.
Industry: Utilized in the development of advanced materials or as a catalyst in specific reactions.
Mechanism of Action
The compound's mechanism of action depends on its context of use:
Biological Systems: It may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity.
Chemical Reactions: Functions as a catalyst or reagent, facilitating the conversion of substrates to products through various pathways.
Molecular Targets and Pathways
Enzymes: Potentially inhibits or activates specific enzymes through direct binding.
Receptors: May act as an agonist or antagonist at particular receptor sites.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Similar compounds include various substituted quinolines, known for their biological activity.
Oxadiazole Compounds: Includes other 1,3,4-oxadiazole derivatives, widely studied for their medicinal properties.
Sulfonyl Benzamides: A class of compounds with sulfonyl and benzamide functionalities, often investigated for their chemical versatility.
Uniqueness
What sets this compound apart is its unique combination of these functional groups, providing a diverse array of chemical and biological activities. This diversity makes it a valuable tool in multiple fields, from synthetic chemistry to pharmaceutical research.
This compound, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide, stands out due to its multifaceted utility, paving the way for further advancements in scientific research and practical applications.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-17-6-4-8-20(16-17)24-27-28-25(33-24)26-23(30)19-11-13-21(14-12-19)34(31,32)29-15-5-9-18-7-2-3-10-22(18)29/h2-4,6-8,10-14,16H,5,9,15H2,1H3,(H,26,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXROEMBDLQIMIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














